molecular formula C13H16N2O B13948048 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 38349-09-6

7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

Cat. No.: B13948048
CAS No.: 38349-09-6
M. Wt: 216.28 g/mol
InChI Key: UUHKIIGORPPPKV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its fused pyrimidoindole core, which combines the properties of both pyrimidine and indole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

38349-09-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

InChI

InChI=1S/C13H16N2O/c1-9-11-7-10(16-2)3-4-13(11)15-8-14-6-5-12(9)15/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

UUHKIIGORPPPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNCN2C3=C1C=C(C=C3)OC

Origin of Product

United States

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